Lipophilicity Comparison (XLogP3) vs. Common Aromatic Carboxamide Analogs
The compound computed XLogP3-AA of 0.8 [1] positions it in a favorable lipophilicity range for central nervous system (CNS) drug candidates, compared to bulkier N-aryl carboxamide analogs within the same scaffold class that typically exhibit XLogP values > 2.0 [2]. This lower lipophilicity may translate to reduced non-specific protein binding and improved aqueous solubility, critical for in vitro assay reproducibility.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.8 |
| Comparator Or Baseline | Typical N-aryl heterocyclic carboxamide analogs in the oxazolo[5,4-b]pyridine series (estimated XLogP > 2.0, based on structural analysis of PubChem-listed analogs) |
| Quantified Difference | Approximately 1.2 log unit lower lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The distinct lipophilicity profile could reduce assay interference from non-specific binding, offering an advantage when selecting lead candidates for biochemical screens.
- [1] PubChem Compound Summary for CID 72025656, N-(Cyanomethyl)-3,6-dimethyl-[1,2]oxazolo[5,4-B]pyridine-4-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1385463-92-2. View Source
- [2] PubChem Substance annotations for related oxazolo[5,4-b]pyridine carboxamide structures (CID range 72025656±100). National Center for Biotechnology Information. View Source
